2,3,5-Trichloro-4-(propylthio)pyridine
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Overview
Description
2,3,5-Trichloro-4-(propylthio)pyridine is an organic compound with the molecular formula C8H8Cl3NS. It is a colorless to pale yellow liquid or solid at room temperature and has a pungent odor. This compound is known for its applications in various fields, including agriculture, where it is used as an intermediate in the synthesis of pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-(propylthio)pyridine typically involves the reaction of 2,3,5-trichloropyridine with a propylthiol reagent. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
2,3,5-Trichloropyridine+Propylthiol→this compound
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-4-(propylthio)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove chlorine atoms or modify the propylthio group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated compounds and modified thioethers.
Scientific Research Applications
2,3,5-Trichloro-4-(propylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-4-(propylthio)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichloropyridine: A precursor in the synthesis of 2,3,5-Trichloro-4-(propylthio)pyridine.
2,3,5-Trichloro-4-(methylthio)pyridine: Similar structure but with a methylthio group instead of a propylthio group.
2,3,5-Trichloro-4-(ethylthio)pyridine: Similar structure but with an ethylthio group instead of a propylthio group.
Uniqueness
This compound is unique due to its specific propylthio substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
60613-17-4 |
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Molecular Formula |
C8H8Cl3NS |
Molecular Weight |
256.6 g/mol |
IUPAC Name |
2,3,5-trichloro-4-propylsulfanylpyridine |
InChI |
InChI=1S/C8H8Cl3NS/c1-2-3-13-7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3 |
InChI Key |
AJXXZBRIJJPKSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(=NC=C1Cl)Cl)Cl |
Origin of Product |
United States |
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